N-(oxolan-3-ylmethyl)cyclopropanamine
Overview
Description
“N-(oxolan-3-ylmethyl)cyclopropanamine” is a chemical compound with the CAS Number: 926239-80-7 . It has a molecular weight of 141.21 and its IUPAC name is N-cyclopropyl-N-(tetrahydro-3-furanylmethyl)amine . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “N-(oxolan-3-ylmethyl)cyclopropanamine” is 1S/C8H15NO/c1-2-8(1)9-5-7-3-4-10-6-7/h7-9H,1-6H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(oxolan-3-ylmethyl)cyclopropanamine” is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available data.Scientific Research Applications
Cyclopropanamine Compounds in Disease Treatment
Cyclopropanamine compounds, such as N-(oxolan-3-ylmethyl)cyclopropanamine, have been studied for their role in the treatment of various diseases. A key focus is on their inhibition of Lysine-specific demethylase 1 (LSD1), an enzyme involved in the methylation and demethylation of histones, which in turn affects gene expression. This inhibition has potential applications in treating conditions like schizophrenia, Rett’s syndrome, fragile X syndrome, Alzheimer’s disease, epilepsy, and drug addiction (B. Blass, 2016).
Radical Ring Opening Under Aerobic Conditions
The behavior of N-cyclopropyl-N-phenylamine, a compound related to N-(oxolan-3-ylmethyl)cyclopropanamine, has been observed to undergo radical ring opening under aerobic conditions, forming N-(1,2-dioxolan-3-yl)-N-phenylamine. This reaction is accelerated by single-electron oxidizing agents, providing insights into the reactivity and potential applications of these compounds in synthetic chemistry (K. Wimalasena, H. Wickman, M. Mahindaratne, 2001).
Enzymatic Chemistry of Cyclopropane and Related Compounds
The enzymatic chemistry of cyclopropane, epoxide, and aziridine groups, which are structural elements in various natural products, has been a topic of interest. These groups are found in compounds with significant pharmacological activities, such as antibiotics and antitumor agents. Understanding the biosynthesis and mechanisms of action of these groups, including cyclopropane rings found in cyclopropanamine compounds, is crucial for their application in drug design and mechanistic studies of enzyme catalysis (C. Thibodeaux, Wei‐chen Chang, Hung‐wen Liu, 2012).
Synthesis and Applications of Cyclopropylamines
The synthesis of functionalized cyclopropylamines, including those related to N-(oxolan-3-ylmethyl)cyclopropanamine, is of great interest due to their utility as building blocks in various biologically active compounds. Research in this area focuses on novel synthetic approaches and the potential applications of these compounds in medicinal chemistry and other fields (Bin Cao, Dong Xiao, Madeleine M. Joullié, 1999).
Safety and Hazards
properties
IUPAC Name |
N-(oxolan-3-ylmethyl)cyclopropanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-8(1)9-5-7-3-4-10-6-7/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBAPHZUOIOBDQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2CCOC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(oxolan-3-ylmethyl)cyclopropanamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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